1-Methylphthalazine

Description

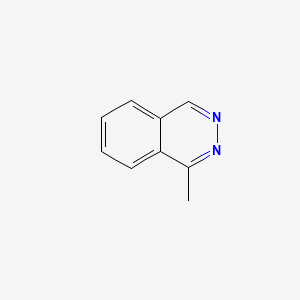

Structure

3D Structure

Properties

IUPAC Name |

1-methylphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-9-5-3-2-4-8(9)6-10-11-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDPPGNAYZJZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343321 | |

| Record name | 1-Methylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5004-46-6 | |

| Record name | 1-Methylphthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5004-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Organic Chemistry and Reactivity Profiles of 1 Methylphthalazine Derivatives

Reaction Mechanisms in Phthalazine (B143731) Ring Formation and Transformation

The synthesis of the phthalazine ring system is most commonly achieved through the condensation reaction of a hydrazine (B178648) with 1,2-difunctionalized benzenes. thieme-connect.de This versatile approach allows for the formation of various substituted phthalazines depending on the nature of the electrophilic carbon centers in the benzene (B151609) derivative. thieme-connect.de For instance, the reaction of 2-acylbenzoic acids with hydrazines is a well-established route leading to 4-substituted phthalazinones. thieme-connect.de Similarly, starting from phthalonitriles provides access to phthalazine-1,4-diamines. thieme-connect.de

A more contemporary approach involves the diazo-Hooker reaction, which constructs the phthalazine ring via an oxidative rearrangement of a diazoketone. nih.gov Computational studies suggest this transformation proceeds through a cascade involving an 8π-electrocyclization, followed by a ring contraction and subsequent aromatization to yield the final phthalazine product. nih.gov

Phthalazine can also undergo transformations by participating as a diene in Diels-Alder cycloadditions. These reactions typically occur at the pyridazine (B1198779) ring, although they often necessitate harsh conditions or specialized catalysts. researchgate.netresearchgate.net Computational analysis of the reaction between phthalazine and anionic dienophiles like [PCO]⁻ shows a clear regioselectivity, favoring attack at the pyridazine portion of the molecule. researchgate.netresearchgate.net

The mechanisms of phthalazine ring formation and transformation involve several key intermediates. In classical syntheses starting from phthalides, reactive intermediates are formed in situ. For example, bromination of a phthalide (B148349) followed by hydrolysis generates a 2-formylbenzoic acid derivative, which exists in equilibrium with its cyclic hydroxyphthalide form; this intermediate then reacts directly with hydrazine without being isolated. thieme-connect.de

In nucleophilic aromatic substitution (SNAr) reactions on the phthalazine ring, such as the displacement of a chlorine atom, the reaction proceeds through a bimolecular SNAr2 mechanism. This pathway involves a stable, cyclohexadienide-like intermediate, often referred to as a Meisenheimer complex. acs.org The formation of this anionic intermediate is facilitated by electron-withdrawing substituents on the phthalazine ring. acs.orgnih.gov

DFT calculations of the diazo-Hooker reaction have elucidated a proposed mechanistic pathway involving several transient species. nih.gov These include an enolate and a ketol intermediate, which precede an α-hydroxyketone rearrangement and final aromatization. nih.gov For Diels-Alder reactions, computational studies have mapped the energy profiles and geometries of transition states and intermediates formed during the cycloaddition process. researchgate.net

The reactivity of the phthalazine system is significantly influenced by its electronic structure. The presence of the second nitrogen atom in the heterocyclic ring dramatically increases the rate of nucleophilic substitution compared to its carbocyclic and monocyclic analogues. For instance, the reaction of 1-chlorophthalazine (B19308) with ethoxide ions is approximately 3000 times faster than that of 1-chloroisoquinoline (B32320) under similar conditions.

Kinetic studies on the methoxydechlorination of 1-chloro-4-substituted phthalazines have quantified the electronic effects of substituents on reaction rates. Electron-withdrawing groups at the 4-position enhance the rate of nucleophilic attack, while electron-donating groups have the opposite effect. acs.org This is consistent with the SNAr2 mechanism, where the rate-determining step involves the formation of an anionic intermediate stabilized by such groups. acs.org

Table 1: Rate Constants for Methoxydechlorination of 1-chloro-4-substituted Phthalazines

| Substituent (at C4) | k (L·mol⁻¹·s⁻¹) at 25°C | k (L·mol⁻¹·s⁻¹) at 40°C | k (L·mol⁻¹·s⁻¹) at 55°C |

|---|---|---|---|

| Methoxy (OCH₃) | 0.00763 | 0.0305 | 0.0911 |

| Methyl (CH₃) | 0.00287 | 0.0121 | 0.0400 |

| Hydrogen (H) | 0.00483 | 0.0203 | 0.0673 |

| Chloro (Cl) | 0.0468 | 0.169 | 0.537 |

Data sourced from a kinetic study of nucleophilic heteroaromatic substitution. acs.org

Elucidation of Reaction Intermediates

Reactivity at the Methyl Group of 1-Methylphthalazine

The methyl group at the C1 position of this compound exhibits significant reactivity due to its proximity to the ring nitrogen atom. This nitrogen atom activates the methyl group, increasing the acidity of its protons. Consequently, the methyl group can be deprotonated by a strong base to form a resonance-stabilized carbanion. This carbanion is strongly nucleophilic and can readily participate in condensation reactions with various electrophiles, such as aromatic aldehydes. The parent phthalazine itself can be converted to this compound by treatment with methyllithium (B1224462), which presumably forms a 1-methyl-1,2-dihydrophthalazine intermediate that is subsequently oxidized by air. thieme-connect.de

The enhanced reactivity of the C1-methyl group allows for various site-selective transformations. A key example is its halogenation. The chlorination of a 4-methyl group on a phthalazine core to a 4-trichloromethyl group has been successfully achieved using a mixture of phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃). mdpi-res.com This transformation highlights the ability to functionalize the methyl group without altering the core heterocyclic structure. mdpi-res.com

In addition to halogenation, the activated methyl group readily undergoes condensation reactions. As noted, it can react with aromatic aldehydes and other carbonyl compounds, demonstrating its utility as a synthetic handle for elaborating the phthalazine scaffold. Oxidation of the methyl group using agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) is also possible.

Investigations into the Nucleophilic/Electrophilic Nature of the C1-Methyl Substituent

Reactivity of the Phthalazine Aromatic System

The phthalazine nucleus exhibits a dual reactivity profile. The pyridazine ring is electron-deficient and thus susceptible to nucleophilic attack, while the fused benzene ring can undergo electrophilic substitution. thieme-connect.dethieme-connect.de

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of the phthalazine system, particularly at the C1 and C4 positions which are activated by the adjacent nitrogen atoms. acs.org Halogens at these positions, such as in 1-chlorophthalazine, are readily displaced by a variety of nucleophiles including amines and alkoxides. nih.gov The reaction proceeds via an SNAr2 mechanism involving an ipso addition of the nucleophile to form a charge-delocalized anionic intermediate, followed by the elimination of the halide. acs.orgnih.gov

Conversely, the phthalazine system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. govtpgcdatia.ac.in When these reactions do occur, substitution takes place on the more electron-rich carbocyclic (benzene) ring rather than the heterocyclic (pyridazine) ring. thieme-connect.de For example, the nitration of phthalazine with a nitronium ion (NO₂⁺) yields primarily the 5-nitro-substituted product. thieme-connect.dethieme-connect.de

The aromatic system can also be modified by oxidation. Treatment with a strong oxidizing agent like potassium permanganate in an alkaline medium leads to the cleavage of the benzene ring, resulting in the formation of pyridazine-4,5-dicarboxylic acid. thieme-connect.dewikipedia.org Milder oxidation with agents like monoperoxyphthalic acid can lead to the formation of phthalazine 2-oxide. thieme-connect.dethieme-connect.de

Electrophilic and Nucleophilic Aromatic Substitution Studies

The reactivity of the phthalazine core, including that in this compound, is significantly influenced by the presence of the two nitrogen atoms in the heterocyclic ring. These nitrogen atoms are electronegative and exert an electron-withdrawing effect on the aromatic system.

Electrophilic Aromatic Substitution (EAS):

The phthalazine ring is inherently electron-deficient, which deactivates it towards electrophilic attack. wikipedia.org Consequently, electrophilic aromatic substitution reactions on the phthalazine nucleus generally require harsh or "forcing" conditions to proceed. Substitutions, when they do occur, are predicted to happen on the benzene ring portion of the molecule. For instance, in the related quinoxaline (B1680401) system, nitration results in substitution at the 5- and 6-positions. The electron-withdrawing nature of the diazine ring makes the carbocation intermediate, formed during the electrophilic attack, highly unstable, thus increasing the activation energy of the reaction. organicchemistrytutor.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient character of the phthalazine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the C1 and C4 positions, which are alpha to the ring nitrogens. wikipedia.orgmasterorganicchemistry.com This reactivity is enhanced by the presence of a good leaving group at these positions.

Research has demonstrated that leaving groups such as halides or sulfonyl groups at the 1-position of the phthalazine ring are readily displaced by a variety of nucleophiles. For example, 1-chlorophthalazine derivatives react with nitrogen nucleophiles, such as p-phenylenediamine, to yield substituted aminophthalazines. nih.gov

A notable study on the reactivity of 1-(methylsulfonyl)phthalazine with Grignard reagents showed that both substitution and addition products can be formed. jst.go.jp When three molar equivalents of methylmagnesium iodide or ethylmagnesium bromide were used, the primary reaction was the nucleophilic substitution of the methylsulfonyl group to produce this compound and 1-ethylphthalazine, respectively. jst.go.jp This highlights a pathway where an alkyl group can be introduced at the C1 position via a nucleophilic displacement mechanism.

The general mechanism for SNAr on a phthalazine derivative involves the attack of the nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the aromatic system and onto the electronegative nitrogen atoms. wikipedia.org Subsequent expulsion of the leaving group restores the aromaticity of the ring, yielding the substituted product. youtube.com

Table 1: Examples of Nucleophilic Aromatic Substitution on Phthalazine Derivatives

| Starting Material | Reagent | Product(s) | Reference(s) |

| 1-Chlorophthalazine | p-Phenylenediamine | N¹-(Phthalazin-1-yl)benzene-1,4-diamine | nih.gov |

| 1-(Methylsulfonyl)phthalazine | Methylmagnesium iodide (3 equiv.) | This compound | jst.go.jp |

| 1-(Methylsulfonyl)phthalazine | Ethylmagnesium bromide (3 equiv.) | 1-Ethylphthalazine | jst.go.jp |

| 1-Chloro-4-methylphthalazine | Hydrazine hydrate (B1144303) (via intermediate) | 1-Hydrazino-4-methylphthalazine | africaresearchconnects.comaun.edu.eg |

Ring-Opening and Rearrangement Reactions

The phthalazine ring system, while aromatic, can participate in a variety of ring-opening and rearrangement reactions under specific conditions, often leading to the formation of novel heterocyclic structures.

Radical-Mediated Rearrangement:

A modern approach to synthesizing phthalazine derivatives involves a cascade reaction initiated by visible light photocatalysis. rsc.orgresearchgate.net This method utilizes ortho-alkynylsulfonohydrazone precursors which, upon photo-oxidation, generate a nitrogen-centered radical. mdpi.com This radical adds to the intramolecular alkyne, and following SO₂ extrusion, a diarylmethyl radical is formed. This intermediate then undergoes a radical Smiles rearrangement, a process involving intramolecular homolytic aromatic substitution, to furnish the phthalazine core in high yields. rsc.orgmdpi.com

Rearrangements Initiated by Arynes:

In a remarkable and unexpected transformation, pyridine-substituted phthalazines have been shown to react with benzynes to produce complex pyrido[1,2-a]indoles. acs.org The reaction is believed to proceed through an initial Diels-Alder/retro-Diels-Alder sequence to form a stable phthalazine intermediate. This intermediate then engages in a nucleophilic attack on the benzyne. acs.org This is followed by a series of steps including ring closure and subsequent C-N bond cleavage, effectively opening the phthalazine ring to form a diazo intermediate that ultimately leads to the rearranged product. acs.org

Ring Contraction and Rearrangement:

Certain substituted phthalazines can undergo ring contraction. For instance, treatment of 1,4-dimethoxyphthalazine (B3060616) derivatives with trichloroisocyanuric acid (TCICA) triggers an N-chlorinative ring contraction. vulcanchem.com This reaction proceeds through a bicyclic intermediate and culminates in a Favorskii-like rearrangement mechanism to yield 1,2,4-triazolo[3,4-a]phthalazines. vulcanchem.com

Rearrangements in Cycloaddition Reactions:

In the synthesis of pyrrolo[2,1-a]phthalazine derivatives via 1,3-dipolar cycloaddition reactions, the initially formed cycloadducts can undergo rearrangement. The reaction between a phthalazinium N-ylide and an activated alkyne first produces a primary cycloadduct which can then undergo a regio- and stereoselective prototropic rearrangement to yield more stable dihydropyrrolophthalazine derivatives. lew.ro

Table 2: Summary of Ring-Opening and Rearrangement Reactions of Phthalazine Derivatives

| Reaction Type | Key Reagents/Conditions | Intermediate(s) | Final Product Type | Reference(s) |

| Radical Hydroamination/Smiles Rearrangement | Visible light, photocatalyst | N-centered radical, diarylmethyl radical | Phthalazine derivatives | rsc.orgresearchgate.netmdpi.com |

| Aryne-Induced Rearrangement | Benzyne precursor (e.g., 2-(trimethylsilyl)phenyl triflate), TBAF | Zwitterionic intermediate, diazo intermediate | Pyrido[1,2-a]indoles | acs.org |

| N-Chlorinative Ring Contraction | Trichloroisocyanuric acid (TCICA) | Bicyclic intermediate | 1,2,4-Triazolo[3,4-a]phthalazines | vulcanchem.com |

| Prototropic Rearrangement | Phthalazinium ylide, activated alkynes, triethylamine | Primary cycloadducts | Dihydropyrrolophthalazines | lew.ro |

Studies on Side Reactions and Unexpected Product Formation Pathways

The study of side reactions and the formation of unexpected products is crucial for understanding reaction mechanisms and optimizing synthetic protocols. wikipedia.orgresearchgate.net In the chemistry of this compound and its derivatives, several instances of such pathways have been documented.

Competing Nucleophilic Attack:

A clear example of a significant side reaction was observed during the reaction of 1-(methylsulfonyl)phthalazine with Grignard reagents. jst.go.jp While the primary reaction with sufficient Grignard reagent is substitution at the C1 position, a competing reaction pathway involves the nucleophilic attack of the Grignard reagent at the C4 position of the phthalazine ring. jst.go.jp This leads to the formation of 1,2-dihydrophthalazine (B1244300) derivatives as side products. The ratio of the C1-substitution product to the C4-addition product is dependent on the stoichiometry of the Grignard reagent. When an equimolar amount of the Grignard reagent is used, the formation of more complex dihydrophthalazine derivatives resulting from further reaction becomes more prominent. jst.go.jp This competition between C1 substitution and C4 addition underscores the dual reactivity of the phthalazine system towards strong nucleophiles.

Unexpected Rearrangement Cascades:

The formation of pyrido[1,2-a]indoles from the reaction of pyridine-substituted phthalazines with benzynes is a prime example of an unexpected product formation pathway. acs.org The anticipated reaction might have been a simple cycloaddition, but instead, a complex rearrangement cascade involving ring-opening of the phthalazine moiety was discovered. acs.org Such unexpected findings not only present synthetic challenges but also open up new avenues for creating complex molecular architectures. libretexts.org

The propensity for side reactions can also be influenced by reaction conditions. In nucleophilic aromatic substitutions, for example, the order of addition of reagents can sometimes significantly alter the product distribution and favor the formation of undesired side-products. d-nb.info Careful control over parameters like temperature, solvent, and reagent stoichiometry is therefore essential to minimize these competing pathways. wikipedia.orgd-nb.info

Table 3: Examples of Side Reactions and Unexpected Products in Phthalazine Chemistry

| Starting Material | Reagent(s) | Expected Product | Side/Unexpected Product(s) | Mechanistic Pathway | Reference(s) |

| 1-(Methylsulfonyl)phthalazine | Grignard Reagents (e.g., MeMgI, PhMgBr) | 1-Alkyl/Aryl-phthalazine (SNAr) | 4-Alkyl/Aryl-1-(methylsulfonyl)-1,2-dihydrophthalazine | Nucleophilic addition at C4 | jst.go.jp |

| Pyridine-substituted Phthalazine | Benzyne | Diels-Alder adduct | Pyrido[1,2-a]indole | Nucleophilic attack on aryne followed by ring-opening and rearrangement cascade | acs.org |

Advanced Spectroscopic and Analytical Characterization of 1 Methylphthalazine and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 1-methylphthalazine. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer fundamental information on the number and type of protons and carbons, multi-dimensional NMR techniques are essential for assembling the complete molecular structure. emerypharma.comsdsu.edu

Correlation Spectroscopy (COSY): This proton-detected 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a ¹H-¹H COSY spectrum would reveal correlations between the adjacent protons on the benzo ring, aiding in their sequential assignment. emerypharma.comsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the shifts of the carbon atoms to which they are directly attached. columbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons in the this compound structure. columbia.educolumbia.edu For instance, it would show a cross-peak connecting the methyl protons to the methyl carbon and each aromatic proton to its corresponding aromatic carbon. emerypharma.com

Table 1: Representative NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures. They are expressed in ppm relative to a standard reference.

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key HMBC Correlations (¹H → ¹³C) |

| 1-CH₃ | ~2.8 | ~20 | C1, C8a |

| C1 | - | ~160 | - |

| C4 | ~9.2 | ~152 | C4a, C5, C8a |

| C5 | ~7.8 | ~128 | C4, C7, C8a |

| C6 | ~7.7 | ~127 | C8 |

| C7 | ~7.7 | ~133 | C5, C8a |

| C8 | ~8.0 | ~125 | C4a, C6 |

| C4a | - | ~128 | - |

| C8a | - | ~135 | - |

Solid-state NMR (ssNMR) spectroscopy provides valuable structural information for compounds that are crystalline, insoluble, or in a solid matrix. researchgate.net For nitrogen heterocycles like this compound, ssNMR, particularly ¹³C and ¹⁵N NMR, can offer unique insights. mdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. researchgate.net

Solid-state NMR is effective for:

Distinguishing Isomers: It can differentiate between structural isomers by exploiting differences in their solid-state molecular packing and symmetry, which are reflected in the chemical shifts. researchgate.netumh.es

Characterizing Polymorphs: Different crystalline forms of a compound will yield distinct ssNMR spectra.

Studying Intermolecular Interactions: ssNMR can probe non-covalent interactions like hydrogen bonding in derivatives or co-crystals. mdpi.com The ¹⁵N chemical shift, for example, is highly sensitive to protonation and hydrogen bonding at the nitrogen atoms. acs.org

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Advanced mass spectrometry techniques are critical for confirming the molecular weight and elemental composition of this compound and for deducing its structure through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the determination of a molecule's exact mass and, consequently, its elemental formula. measurlabs.com For this compound (C₉H₈N₂), HRMS can easily distinguish it from other compounds that have the same nominal mass but a different elemental composition. This capability is crucial for confirming the identity of a synthesized compound or identifying an unknown analyte in a complex mixture. algimed.com

Table 2: Exact Mass of this compound

| Compound | Molecular Formula | Nominal Mass | Calculated Exact Mass (Monoisotopic) |

| This compound | C₉H₈N₂ | 144 | 144.06875 |

Tandem mass spectrometry (MS/MS) is a powerful technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information and helps to elucidate fragmentation mechanisms. labmanager.com

For this compound, the molecular ion (M⁺˙ at m/z 144) would be selected and subjected to collision-induced dissociation (CID). wikipedia.org The resulting product ion spectrum would reveal characteristic fragmentation pathways. Common fragmentation patterns for aromatic nitrogen heterocycles include the loss of small, stable molecules or radicals. libretexts.org

Expected fragmentation for this compound could include:

Loss of a hydrogen radical to form an [M-H]⁺ ion.

Cleavage of the methyl group to yield an [M-CH₃]⁺ ion.

Ring cleavage leading to the loss of N₂ or HCN.

Analysis of these fragmentation pathways provides confirmation of the molecular structure. labmanager.com

Table 3: Potential MS/MS Fragments of this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z | Neutral Loss |

| 144 | [C₉H₇N₂]⁺ | 143 | H |

| 144 | [C₈H₅N₂]⁺ | 129 | CH₃ |

| 144 | [C₉H₈]⁺˙ | 116 | N₂ |

| 144 | [C₈H₇N]⁺˙ | 117 | HCN |

The choice of ionization technique is critical for successfully analyzing a compound by mass spectrometry. emory.edu

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and moderately polar molecules that are soluble in common solvents. utoronto.ca It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the source. utoronto.ca This makes it ideal for accurately determining the molecular weight of this compound derivatives, especially when coupled with liquid chromatography (LC-MS). emory.eduresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique primarily used for large, nonvolatile molecules like proteins and polymers, but it can also be applied to smaller organic molecules. utoronto.calibretexts.org The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte, typically as a singly charged ion. libretexts.org MALDI is particularly useful for analyzing samples directly from a solid state or for imaging applications. emory.edu

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. oecd.org These methods probe the vibrational energy levels of molecular bonds. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. oaji.net Conversely, for a vibration to be Raman active, it must induce a change in the molecule's polarizability. vscht.cz This often makes the two techniques complementary.

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its key structural features: the phthalazine (B143731) core and the methyl group. A detailed experimental and theoretical study on the parent molecule, phthalazine, provides a strong basis for assigning the vibrational modes of its methylated derivative. mdpi-res.com The primary vibrations include C-H stretching and bending, as well as the stretching of the C=C and C=N bonds within the heterocyclic ring system. mdpi-res.com

The key functional groups and their expected vibrational frequencies are detailed below:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear at frequencies slightly above 3000 cm⁻¹. s-a-s.org

Aliphatic C-H Stretching: The methyl group introduces aliphatic C-H bonds, which exhibit symmetric and asymmetric stretching vibrations in the 2850–2960 cm⁻¹ region. nih.gov

Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic phthalazine ring system give rise to a series of characteristic bands, typically in the 1400-1650 cm⁻¹ region. s-a-s.orgazooptics.com One study on a phthalazine derivative noted a C=N stretching mode at 1660 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as the bending modes of the methyl group, produce signals in the fingerprint region (below 1500 cm⁻¹). ukim.edu.mkresearchgate.net

The table below summarizes the prominent vibrational modes and their assigned frequencies for the parent compound, phthalazine, based on experimental (FT-IR, FT-Raman) and theoretical (DFT) studies, with expected additions for the methyl group. mdpi-res.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 2960 | IR, Raman |

| Ring C=C/C=N Stretch | Phthalazine Ring | 1400 - 1650 | IR, Raman |

| Aliphatic C-H Bend | -CH₃ | 1370 - 1470 | IR, Raman |

| Aromatic C-H Bend (out-of-plane) | Ar-H | 650 - 1000 | IR |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. readthedocs.io For aromatic and heterocyclic compounds like this compound, the primary electronic transitions involve the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. rsc.org

The main transitions observed are:

π → π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically high-intensity absorptions. researchgate.net

n → π Transitions:* These transitions move an electron from a non-bonding orbital (i.e., the lone pair on the nitrogen atoms) to a π* anti-bonding orbital. They are generally of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions. researchgate.netias.ac.in

The conjugated π-system of the phthalazine ring is the primary chromophore. The addition of a methyl group, an auxochrome, is expected to cause a slight bathochromic (red) shift to longer wavelengths due to its electron-donating inductive effect. iucr.org Studies on phthalazine and its derivatives confirm these characteristic absorptions. mdpi-res.comiucr.org

| Compound | λ_max (nm) | Solvent | Assigned Transition | Reference |

|---|---|---|---|---|

| Phthalazine | 258, 311 | CdCl₃ | π → π, n → π | mdpi-res.com |

| Pyrazolyl-phthalazine-dione derivative | ~220, ~360 | Not Specified | π → π, n → π | iucr.org |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. iucr.orgnih.gov By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise map of electron density and thus determine atomic positions, bond lengths, and bond angles. iucr.org

While a crystal structure for this compound itself is not readily found in open databases, the structures of numerous closely related phthalazine derivatives have been determined, providing valuable insights into the geometry and intermolecular interactions of this class of compounds. msu.edudeepdyve.comscribd.com For instance, the crystal structure of 3-methyl-1,2,4-triazolo[3,4-a]phthalazine (B18503) monohydrate, which contains a fused phthalazine system, has been elucidated. The analysis revealed an approximately planar molecular structure, with the organic molecules linked into dimers by water molecules through O—H···N hydrogen bonds. Furthermore, these dimers exhibit π-π stacking interactions, which are crucial for stabilizing the crystal lattice.

The crystallographic data for this representative derivative illustrates the type of detailed structural information that can be obtained.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈N₄·H₂O |

| Formula Weight (M_r) | 202.22 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.3009 (9) |

| b (Å) | 7.9253 (9) |

| c (Å) | 9.2755 (10) |

| α (°) | 109.663 (10) |

| β (°) | 104.91 (1) |

| γ (°) | 95.830 (9) |

| Volume (V, ų) | 477.83 (10) |

| Z | 2 |

Emerging Characterization Techniques in Heterocyclic Chemistry Research

The field of heterocyclic chemistry continuously benefits from the development of novel and advanced characterization methods that provide deeper insights into reaction mechanisms, transient species, and surface-level phenomena. msu.edu

In situ and operando spectroscopy are powerful methodologies that involve analyzing materials under actual reaction conditions. scribd.com The term operando (Latin for "working") specifically refers to the simultaneous measurement of a material's spectroscopic properties while its catalytic activity or reactivity is being monitored. ukim.edu.mkscribd.com These techniques are invaluable for establishing structure-reactivity relationships and elucidating reaction mechanisms. ukim.edu.mk

Techniques such as in situ FT-IR, Raman, and NMR spectroscopy can track the progress of a reaction in real-time. ukim.edu.mk For the synthesis of this compound, one could use operando IR spectroscopy to monitor the disappearance of reactant vibrational bands (e.g., from 1-chlorophthalazine) and the concurrent appearance of product bands (e.g., C-H vibrations of the methyl group), allowing for kinetic analysis and process optimization. This approach is crucial for identifying transient intermediates that would be missed by traditional offline sampling and analysis.

Advanced microscopy techniques provide nanoscale resolution for imaging molecular structures and their interactions. Atomic Force Microscopy (AFM) is a powerful tool that can characterize the topography and mechanical properties of surfaces, even imaging single biomolecules under physiological conditions.

In the context of heterocyclic chemistry, AFM can be used to study the self-assembly of molecules like this compound on a substrate. This provides information on how the molecules orient themselves and pack together, which is critical for applications in materials science, such as the development of organic thin films and nanoparticles. For example, studies on other phthalazine derivatives have used AFM to characterize the formation of disk-like nanoparticles from the self-assembly of the organic chromophore in an aqueous medium. This ability to visualize dynamic interactions and structural assemblies at the nanoscale is crucial for designing materials with specific properties.

Computational Chemistry and Theoretical Investigations of 1 Methylphthalazine

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, rooted in solving the Schrödinger equation, offer a detailed understanding of the electronic and geometric features of 1-methylphthalazine. uleth.ca These methods are instrumental in predicting a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. researchgate.netresearchgate.net It allows for the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. materialssquare.comcp2k.orgmolcas.org For this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles of its ground state geometry.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be elucidated. ekb.eg The energies of these frontier orbitals are crucial in understanding the molecule's reactivity and its behavior in chemical reactions.

Table 1: Calculated Electronic Properties of a Phthalazine (B143731) Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Dipole Moment | 3.2 D vulcanchem.com |

Note: Data for 1,4-dichloro-5-methylphthalazine (B3029485) is provided as an illustrative example of typical computational outputs for a related phthalazine derivative. vulcanchem.com

Quantum chemical methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. ucl.ac.uklibretexts.org These calculations involve determining the magnetic shielding of each nucleus, which is influenced by the surrounding electronic environment. units.itmdpi.comliverpool.ac.uk Comparing calculated and experimental shifts aids in the assignment of signals in the NMR spectrum. mdpi.com

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated to simulate its infrared (IR) and Raman spectra. nih.govcsc.figithub.iogoogle.com These calculations are typically performed after a geometry optimization to ensure the molecule is at a stable point on the potential energy surface. google.com The calculated frequencies correspond to the different vibrational modes of the molecule. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for a Heterocyclic Compound

| Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|

| Ring Stretching | Data not available |

| C-H Bending | Data not available |

| Methyl Rocking | Data not available |

Note: This table is illustrative. Specific frequency values for this compound require dedicated computational studies.

Computational chemistry is a key tool for exploring the mechanisms of chemical reactions involving this compound. chemrxiv.org By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction to proceed. escholarship.orgmatlantis.compennylane.ai

This involves locating and characterizing transition states, which are the high-energy structures that connect reactants and products. vaia.comlibretexts.orgnumberanalytics.comscienceandpandas.com The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction rate. nih.gov For instance, the reaction of phthalazine with methyllithium (B1224462) is presumed to form 1-methyl-1,2-dihydrophthalazine, which is then oxidized to this compound. thieme-connect.de Computational modeling could be used to detail the energetics of this pathway.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic view of this compound's behavior.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. upenn.eduorganicchemistrytutor.comscribd.comlibretexts.org For this compound, this would primarily involve the rotation of the methyl group. By calculating the energy of different conformers, an energy landscape can be constructed to identify the most stable conformations and the energy barriers between them. upenn.edu

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion by solving Newton's equations of motion for a system of atoms and molecules. arxiv.orgnih.govmdpi.comebsco.com An MD simulation of this compound, either in the gas phase or in a solvent, can reveal information about its dynamic behavior, such as vibrational motions, rotational dynamics, and interactions with surrounding molecules. rsc.org These simulations rely on a force field, a set of parameters that describes the potential energy of the system. mdpi.com

Conformational Analysis and Energy Landscapes

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Chemoinformatics and Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) studies are pivotal in modern computational chemistry for systematically establishing a mathematical correlation between the structural features of molecules and their physicochemical properties or biological activities. notebookarchive.orgresearchgate.net For the phthalazine class of compounds, including this compound, these methods offer a pathway to predict molecular behavior and guide the design of new entities with desired characteristics without the immediate need for synthesis and experimental testing. inventi.innanobioletters.com

Development and Validation of QSPR Models for Chemical Predictability

The development of a QSPR model is a structured process that aims to create a statistically robust and predictive mathematical equation. nih.gov This process is generally applicable to any class of compounds, including phthalazine derivatives.

Model Development Workflow: The typical workflow for building a QSPR model involves several key stages:

Data Set Compilation : A dataset of molecules with known experimental values for a specific property (e.g., boiling point, lipophilicity, or a biological activity metric like IC₅₀) is gathered. For phthalazines, this would involve collecting various derivatives and their measured properties. japsonline.comjapsonline.com

Molecular Descriptor Calculation : For each molecule, a wide array of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies) features. notebookarchive.orgmdpi.com

Data Division : The full dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used during model generation. japsonline.com

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to find the best correlation between the calculated descriptors and the experimental property for the training set compounds. inventi.in

Model Validation : The generated model undergoes rigorous validation to assess its reliability, robustness, and predictive accuracy. nih.gov This involves both internal validation (e.g., leave-one-out cross-validation) on the training set and external validation on the test set. inventi.injapsonline.com

Validation of QSPR Models: A QSPR model's credibility hinges on its validation. Key statistical metrics are used to evaluate its performance. For instance, in a 2D-QSAR study on phthalazine derivatives, the quality of the model was assessed using parameters like the correlation coefficient (r²), cross-validation coefficient (q²), and predictive r² (pred_r²). inventi.in

| Parameter | Description | Acceptable Value |

| r² (Correlation Coefficient) | Measures the goodness-of-fit of the model for the training set. It indicates how well the model explains the variance in the observed data. | Closer to 1.0 |

| q² (Cross-validated r²) | A measure of the model's internal predictive ability, typically calculated using leave-one-out (LOO) cross-validation. | > 0.5 |

| pred_r² (External r²) | Measures the model's ability to predict the property values for an external test set of compounds not used in model development. | > 0.6 |

This table outlines key statistical parameters used for the validation of QSPR models, ensuring their robustness and predictive capability.

Studies on various phthalazine derivatives have successfully developed QSAR models with high predictive accuracy, demonstrating the utility of these methods for this class of compounds. inventi.injapsonline.com

Application of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMFA and CoMSIA are advanced 3D-QSAR techniques that correlate the 3D structural features of molecules with their properties. longdom.orgnih.gov These methods are particularly useful in drug design for understanding the steric and electronic requirements of a receptor's binding site without needing the receptor's actual 3D structure. japsonline.com

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around a set of aligned molecules. mdpi.com These field values are then used as descriptors in a PLS analysis to generate a QSAR model. The results are often visualized as 3D contour maps, which highlight regions where changes in steric bulk or electrostatic charge are predicted to influence the target property. researchgate.net

Green contours typically indicate regions where bulky groups are favorable for activity.

Yellow contours show areas where steric bulk is unfavorable.

Blue contours mark regions where positive charge is favored.

Red contours indicate where negative charge is favored.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. japsonline.comresearchgate.net It uses a Gaussian function, which avoids the singularities at atomic positions and often results in more easily interpretable contour maps. imist.ma The contour maps for CoMSIA provide a more detailed picture of the physicochemical properties that are important for activity. researchgate.net

Several 3D-QSAR studies have been performed on phthalazine derivatives using CoMFA and CoMSIA. japsonline.comjapsonline.comresearchgate.net For example, a study on phthalazine derivatives as EGFR inhibitors developed robust CoMFA and CoMSIA models. The statistical validation of these models is summarized below. japsonline.comjapsonline.com

| Model | q² (LOO) | r² (non-validated) | pred_r² (External) | Component Fields |

| CoMFA | 0.736 | 0.964 | 0.826 | Steric, Electrostatic |

| CoMSIA | 0.806 | 0.976 | 0.792 | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor |

This table presents sample statistical results from a 3D-QSAR study on phthalazine derivatives, demonstrating the high predictive power of the generated CoMFA and CoMSIA models. japsonline.comjapsonline.com

The contour maps from these studies provide valuable insights for designing new, more potent phthalazine-based compounds by indicating the specific regions around the scaffold where structural modifications are likely to be beneficial. japsonline.comresearchgate.net

In Silico Design Methodologies for Phthalazine Scaffolds

In silico design methodologies use computational techniques to design and evaluate molecules before their synthesis, accelerating the discovery process. ajchem-b.comajchem-b.com For the phthalazine scaffold, which is a core structure in many biologically active compounds, these methodologies are crucial for exploring chemical space and optimizing molecular properties. ekb.egekb.eg

Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) Principles

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. The choice depends on the availability of structural information about the biological target. nih.govnih.gov

Ligand-Based Drug Design (LBDD): LBDD is employed when the 3D structure of the target protein is unknown, but a set of molecules (ligands) that bind to it are known. gardp.orgmdpi.com This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. LBDD methods analyze the common structural features and properties of known active ligands to build a model, known as a pharmacophore, which represents the essential features required for binding. nih.gov The QSAR, CoMFA, and CoMSIA methods described previously are primary tools in LBDD. nih.gov This pharmacophore model can then be used to screen virtual libraries for new compounds that match the model or to guide the modification of existing ligands.

Structure-Based Drug Design (SBDD): SBDD is utilized when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. gardp.orgdomainex.co.uk This approach involves using the target's structure to design ligands with high affinity and selectivity. researchgate.net Molecular docking is the most prominent SBDD technique. It predicts how a ligand fits into the binding site of a protein and estimates the strength of the interaction. gardp.orgnih.gov By visualizing the interactions between the ligand and the amino acid residues in the binding pocket, researchers can rationally design modifications to improve binding and, consequently, activity. domainex.co.uk

For phthalazine scaffolds, both LBDD and SBDD approaches are valuable. LBDD can be used to derive pharmacophore models from a series of active phthalazine derivatives, while SBDD can be applied to dock these derivatives into a known target protein to understand their binding mode and guide further optimization. researchgate.netajchem-b.com

Molecular Docking Studies for Interaction Prediction (without biological activity implications)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govopenaccessjournals.com The primary goal of docking is to predict the pose (conformation and orientation) of the ligand within the receptor's binding site and to estimate the binding affinity using a scoring function. mdpi.com This information provides a detailed, atom-level view of the intermolecular interactions.

Docking Process:

Preparation of Receptor and Ligand : The 3D structure of the receptor protein is obtained, often from a public repository like the Protein Data Bank (PDB). The ligand structure, such as this compound or its derivatives, is built and optimized to obtain a low-energy conformation. ajchem-b.com

Defining the Binding Site : A specific region on the receptor, known as the binding pocket or active site, is defined as the target for the docking simulation. gardp.org

Conformational Sampling : A search algorithm explores various possible orientations and conformations of the ligand within the defined binding site. nih.gov

Scoring and Ranking : A scoring function is used to evaluate each generated pose, estimating the binding energy. The poses are then ranked, with the lowest energy pose typically considered the most likely binding mode. mdpi.com

Interaction Prediction: Docking studies on phthalazine derivatives have been used to predict their binding modes with various protein targets. japsonline.comresearchgate.netajchem-b.com These studies reveal key intermolecular interactions responsible for stabilizing the ligand-receptor complex, such as:

Hydrogen Bonds : Interactions between hydrogen bond donors (e.g., -NH groups) and acceptors (e.g., carbonyl oxygens) on both the ligand and the protein.

Hydrophobic Interactions : Interactions between nonpolar regions of the ligand and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).

π-π Stacking : Interactions between aromatic rings, such as the phthalazine core, and aromatic residues like Tyrosine or Phenylalanine.

| Compound Class | Protein Target Example | Predicted Interactions |

| Phthalazine Derivatives | VEGFR-2 | Hydrogen bonds with key amino acids in the hinge region (e.g., Cys919, Asp1046); Hydrophobic interactions in the allosteric pocket. researchgate.netajchem-b.com |

| Phthalazine Derivatives | EGFR | Hydrogen bond with Met793 in the hinge region; π-π stacking with aromatic residues. japsonline.comjapsonline.com |

| Phthalazine Derivatives | Phosphodiesterase IV | Interactions with key residues in the active site, guided by CoMFA results. nih.gov |

This table summarizes typical interaction patterns predicted by molecular docking studies for phthalazine derivatives with various protein targets, highlighting the types of non-covalent bonds that govern binding.

These predicted interactions provide a structural hypothesis for how phthalazine-based molecules bind to their targets, offering a rational basis for designing new derivatives with improved binding characteristics.

Synthetic Applications and Materials Science Relevance of 1 Methylphthalazine Derivatives

1-Methylphthalazine as a Versatile Synthetic Intermediate

This compound and its related scaffolds are recognized for their utility as foundational molecules in the construction of more elaborate chemical structures. Their inherent reactivity and the presence of multiple nitrogen atoms make them valuable starting points for a range of synthetic transformations.

The phthalazine (B143731) core, particularly when functionalized with reactive groups like a methyl substituent, serves as a versatile building block for creating complex organic and organometallic structures. nih.gov The methyl group can be a site for further chemical modification, or the phthalazine nitrogen atoms can act as coordination sites for metal ions, leading to the assembly of intricate architectures.

Research has demonstrated the use of the phthalazine moiety as a central unit in the synthesis of polydentate ligands. For instance, the ligand 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine (bimptz) was synthesized, featuring a central phthalazine core with two di-(N-methylimidazol-2-yl)methyl groups attached at the 1 and 4 positions. researchgate.net This complex ligand provides up to six donor sites for coordinating with metal ions. researchgate.net Similarly, the sterically hindered ligand 1,4-bis[bis(6-phenyl-2-pyridyl)methyl]phthalazine (Ph₄bdptz) has been used to create dinuclear copper complexes where the phenyl rings form a hydrophobic pocket. nih.gov

Furthermore, this compound itself has been directly employed as a ligand in the formation of coordination complexes. Studies have reported the preparation and characterization of cobalt(III) and chromium(III) complexes of the type (NH₃)₅ML₃, where 'L' is this compound. deepdyve.comresearchgate.net These complexes are formed by reacting a triflato precursor with this compound in sulfolane. deepdyve.comresearchgate.net The functionalization of the 4-methylphthalazine core has also been demonstrated through the synthesis of 1-sulfanilamido-4-methyl-phthalazine, showcasing its role as a precursor to more complex, biologically relevant molecules. researchgate.net

The following table summarizes examples of complex structures derived from phthalazine-based building blocks.

| Building Block/Precursor | Resulting Complex Architecture | Application/Significance |

| 1,4-disubstituted Phthalazine | 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine (bimptz) | Polydentate ligand with six potential metal coordination sites. researchgate.net |

| 1,4-disubstituted Phthalazine | 1,4-bis[bis(6-phenyl-2-pyridyl)methyl]phthalazine (Ph₄bdptz) | Ligand for dinuclear copper complexes, forming a hydrophobic pocket. nih.gov |

| This compound | (NH₃)₅Co(this compound)₃ | Coordination complex of Cobalt(III). deepdyve.comresearchgate.net |

| This compound | (NH₃)₅Cr(this compound)₃ | Coordination complex of Chromium(III). deepdyve.comresearchgate.net |

| 4-Methylphthalazine | 1-Sulfanilamido-4-methyl-phthalazine | Synthesis of more complex derivatives with potential biological activity. researchgate.net |

The phthalazine framework is a valuable precursor for the synthesis of a variety of other nitrogen-containing heterocycles, particularly fused ring systems. nih.govunifi.itsioc-journal.cn The reactivity of the phthalazine core allows for annulation reactions, where additional heterocyclic rings are built onto the existing structure.

One common strategy involves the multicomponent condensation reaction of phthalhydrazide (B32825) (a derivative of phthalazine-1,4-dione) with aldehydes and active methylene (B1212753) compounds like malononitrile (B47326). This approach has been used to synthesize 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives in a one-pot reaction, often utilizing catalysts such as zirconium tetrachloride under solvent-free conditions. researchgate.net These reactions are efficient and provide access to complex fused heterocyclic systems. researchgate.net The phthalazine core can also participate in cyclization to form triazine-fused derivatives when reacted with hydrazines.

The synthesis of fused heterocycles is a significant area of research due to the prevalence of these motifs in pharmaceuticals and functional materials. nih.gov The use of phthalazine derivatives as starting materials provides a direct route to these valuable compounds. For example, the reaction of phthalhydrazide, an aldehyde, and malononitrile or ethyl cyanoacetate (B8463686) can yield various 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. researchgate.net These transformations highlight the role of the phthalazine scaffold as a foundational element for building more complex heterocyclic libraries. beilstein-journals.org

Building Block for Complex Organic Architectures

Development of Phthalazine-Based Scaffolds for Functional Materials

The unique electronic and structural properties of the phthalazine ring system make it an attractive scaffold for the development of functional materials. Researchers have focused on designing and synthesizing phthalazine derivatives with specific, tunable characteristics for applications in optics, electronics, and supramolecular chemistry.

Phthalazine derivatives have emerged as promising components in the field of optoelectronics, particularly for their use in organic light-emitting diodes (OLEDs). Their utility stems from their electronic properties, which can be finely tuned through synthetic modification.

A notable application is in the development of phosphorescent materials. A highly efficient phosphorescent Iridium(III) complex incorporating a 4-phenylphthalazine derivative has been synthesized. Current time information in Bangalore, IN. This complex, when used as a dopant in a polymer light-emitting diode (PLED), achieved nearly 100% internal phosphorescence efficiency. Current time information in Bangalore, IN. The design involved introducing sterically hindered phenolic groups to the phenylphthalazine ligand to improve solubility without compromising the material's emissive properties. Current time information in Bangalore, IN. The resulting tris-cyclometalated Ir(III) complex, fac-[Ir(MPCPPZ)₃], demonstrated the potential of phthalazine-based ligands in creating highly efficient emitters for display technologies. researchgate.netCurrent time information in Bangalore, IN.

The optical properties of phthalazine derivatives can be modulated by creating donor-π-acceptor (D-π-A) systems. unifi.it For instance, condensed phthalazines containing an amine or methyl group as an electron donor and a nitrile or carbonyl group as an electron acceptor have been synthesized. unifi.it These molecules exhibit significant nonlinear optical (NLO) behavior, which was confirmed through both theoretical calculations and experimental measurements using the third harmonic generation (THG) technique. unifi.it

Furthermore, fluorescent organic nanosheets (IDP NS) have been prepared from a phthalazine derivative, 13-(4-bromophenyl)-3,3-dimethyl-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-trione (IDP). deepdyve.comresearchgate.net These nanosheets exhibit turn-off fluorescence and have been applied in the sensitive detection of specific metal ions in aqueous media. researchgate.net

The table below presents selected photophysical data for functional phthalazine derivatives.

| Phthalazine Derivative | Application | Key Optical Property / Finding |

| Tris(1-(2,6-dimethylphenoxy)-4-(4-chlorophenyl)phthalazine)iridium(III) [Ir(MPCPPZ)₃] | Polymer Light-Emitting Diode (PLED) | Nearly 100% internal phosphorescence efficiency. Current time information in Bangalore, IN. |

| Condensed Phthalazines (D-π-A type) | Nonlinear Optics (NLO) | Confirmed NLO behavior via Third Harmonic Generation (THG). unifi.it |

| 13-(4-bromophenyl)-3,3-dimethyl-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-trione (IDP) | Fluorescent Nanosheets | Turn-off fluorescence used for selective ion detection. deepdyve.comresearchgate.net |

| Angular-fused dithianaphthylquinone derivative | Organic Light-Emitting Diode (OLED) | Exhibited thermally activated delayed fluorescence (TADF) with high external quantum efficiency (15.9%). solubilityofthings.com |

The nitrogen atoms within the phthalazine ring act as excellent coordination sites (N-donors), making phthalazine derivatives valuable ligands for the construction of supramolecular assemblies and coordination polymers. These materials are of great interest due to their diverse structures and potential applications in areas such as catalysis, gas storage, and sensing.

Researchers have successfully synthesized a novel three-dimensional (3D) coordination polymer, [Ag₂(phth)(NO₃)₂]n, using phthalazine (phth) as a ligand. researchgate.net In this structure, the phthalazine ligands bridge two silver (Ag1) sites, resulting in a short Ag1-Ag1 distance that indicates argentophillic (silver-loving) interactions. The nitrate (B79036) groups act as connectors, extending the structure into a 3D network. researchgate.net

One-dimensional (1D) coordination polymers have also been constructed using phthalazine-based ligands. The self-assembly of E-1-(2-(thiophen-2-ylmethylene)hydrazinyl)phthalazine (HL) with cadmium chloride (CdCl₂) yielded a 1D polymer, [Cd(H₂L)Cl₃]n·H₂O. sioc-journal.cnbeilstein-journals.org In a related synthesis, the starting ligand underwent cyclization to form a nih.govCurrent time information in Bangalore, IN.triazolo[3,4-a]phthalazine-3(2H)-thione (TPT) ligand, which then formed a different 1D coordination polymer with cadmium, [Cd(TPT)(SCN)₂]n·H₂O. sioc-journal.cnbeilstein-journals.org These examples demonstrate how reaction conditions can direct the self-assembly process and even modify the ligand itself to produce different polymeric structures. sioc-journal.cn

The design of molecules with specific three-dimensional shapes is crucial for creating advanced functional materials through self-assembly. In this context, 3D turbine-type tetrasubstituted 1H-indazolo[1,2-b]phthalazinedione derivatives have been synthesized via a domino reaction of phthalhydrazide and vinylketones. These molecules with well-defined 3D structures are considered fascinating building blocks for supramolecular chemistry and soft material science due to their enhanced assembly capabilities compared to 1D or 2D structures.

The table below lists examples of supramolecular structures incorporating phthalazine derivatives.

| Phthalazine Ligand/Derivative | Metal Ion | Resulting Structure | Dimensionality |

| Phthalazine (phth) | Silver(I) | [Ag₂(phth)(NO₃)₂]n | 3D Coordination Polymer |

| E-1-(2-(thiophen-2-ylmethylene)hydrazinyl)phthalazine (HL) | Cadmium(II) | [Cd(H₂L)Cl₃]n·H₂O | 1D Coordination Polymer |

| nih.govCurrent time information in Bangalore, IN.triazolo[3,4-a]phthalazine-3(2H)-thione (TPT) | Cadmium(II) | [Cd(TPT)(SCN)₂]n·H₂O | 1D Coordination Polymer |

| Phthalhydrazide (via domino reaction) | N/A | 1H-indazolo[1,2-b]phthalazinedione derivatives | 3D Turbine-Type Molecules |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-methylphthalazine, and how can its purity be validated?

- Methodological Answer : this compound is typically synthesized via condensation reactions, such as coupling hydrazine with o-dialdehydes or o-acetylbenzaldehyde derivatives . Key parameters include solvent choice (e.g., 2-BuOH), temperature (e.g., 110°C), and stoichiometric ratios of reactants (e.g., 3:1 molar ratio for diamine to chlorophthalazine). Purity validation requires a combination of techniques:

- Melting Point Analysis : Confirm consistency with literature values (e.g., 240–242°C for derivatives) .

- Spectroscopic Characterization : Use NMR (e.g., δ 8.13–8.08 ppm for aromatic protons) and FT-IR (e.g., NH stretching at 3385 cm) .

- Elemental Analysis : Compare calculated vs. observed C, H, and N percentages (e.g., C: 71.98% calculated vs. 72.09% observed) .

Q. How can researchers distinguish this compound from structural analogs in complex mixtures?

- Methodological Answer : Chromatographic separation (e.g., HPLC or GC-MS) coupled with mass spectrometry (MS) is critical. For example, MS fragmentation patterns (e.g., m/z 250.00 for this compound derivatives) and retention times can differentiate isomers . Nuclear Overhauser Effect (NOE) NMR experiments may resolve spatial ambiguities in aromatic systems .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. To resolve these:

- Comparative Studies : Replicate synthesis under standardized conditions (e.g., DMSO-d for NMR) and cross-reference with published protocols .

- Dynamic NMR : Probe tautomeric equilibria in real-time under varying temperatures .

- Collaborative Validation : Share raw spectral data via supplementary materials to enable peer verification .

Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

- Methodological Answer : Use isotopic labeling (e.g., deuterated methyl groups) to track reaction pathways in catalysis . For biological systems, employ:

- In Vitro Assays : Test cytotoxicity in cancer cell lines (e.g., IC determination) .

- Molecular Docking : Simulate interactions with target proteins (e.g., DNA topoisomerase II) using computational tools .

Q. What are the critical data gaps in toxicity assessments of this compound, and how can they be addressed?

- Methodological Answer : Existing gaps include long-term ecotoxicological impacts and metabolic pathways in mammals. Prioritize:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.